molecular formula C16H13FO2 B3131793 (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 358656-42-5

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3131793
CAS No.: 358656-42-5
M. Wt: 256.27 g/mol
InChI Key: QCDRXYSUXPWOEP-MDZDMXLPSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of research interest, provided with a guaranteed purity of 95.0% . This compound belongs to the class of 1,3-diaryl-2-propen-1-ones, characterized by its α,β-unsaturated ketone system . Chalcones are recognized as privileged structures in medicinal chemistry and organic synthesis due to their diverse applications . They are frequently investigated for a broad spectrum of biological activities, which include, but are not limited to, anti-inflammatory, antimicrobial, antifungal, and cytotoxic properties . Furthermore, chalcone derivatives serve as key intermediates for constructing various heterocyclic compounds and are explored for their potential non-linear optical (NLO) properties . The compound is for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated area .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDRXYSUXPWOEP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled and reused is also considered to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been investigated for its antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antitumor activities.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Substituent Position and Electronic Effects

The biological and physical properties of chalcones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Compound Name Substituents (α/β Positions) Electronic Effects Key References
Target Compound 3-methoxyphenyl (α), 2-fluorophenyl (β) EWG (F) + EDG (OMe)
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-fluorophenyl (α), phenyl (β) EWG (F) + neutral (Ph)
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 3-methoxyphenyl (α), 2-chlorophenyl (β) EWG (Cl) + EDG (OMe)
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 4-ethoxyphenyl (α), 3-fluorophenyl (β) EDG (OEt) + EWG (F)

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.

Structural Parameters from Crystallography

Dihedral angles between aromatic rings influence molecular planarity and intermolecular interactions:

Compound Name Dihedral Angle (°) Space Group Biological Implications References
Target Compound (analogs) 7.14–56.26 P21/c Reduced planarity may limit π-π stacking
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 12.34 P21/c Moderate planarity enhances packing
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 23.74 P21/c Steric hindrance from Cl/F reduces activity

Key Observations :

  • The target compound’s dihedral angles (if similar to analogs) suggest moderate planarity, balancing solubility and intermolecular interactions .
  • Bulky substituents (e.g., 2,6-dichloro) increase steric hindrance, reducing antimicrobial efficacy .
Antioxidant Activity:
  • Target Compound : Methoxy groups enhance radical scavenging; fluorine may stabilize intermediates.
  • (2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one : Exhibited significant reduction in lipid peroxidation (TBARS levels) due to EDG effects .
  • Chlorine-Substituted Analogs : Lower activity due to EWG dominance (e.g., (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) .
Antimicrobial Activity:
  • Fluorine vs. Chlorine : Fluorine’s smaller size improves membrane penetration. (2E)-1-(Biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one showed superior antibacterial activity compared to chloro analogs .
  • Methoxy Position : 3-Methoxy (target compound) vs. 4-methoxy: Meta-substitution may reduce steric clashes in enzyme binding .

Biological Activity

(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound based on various research findings.

  • Molecular Formula : C16H13FO2
  • Molecular Weight : 272.27 g/mol
  • CAS Number : 5989034

Chalcones exhibit their biological effects primarily through several mechanisms:

  • Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
  • Inhibition of Enzymatic Activity : Many chalcones inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Cell Signaling Pathways : Chalcones can influence various signaling pathways, including those related to apoptosis and cell cycle regulation.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been shown to decrease the expression of cyclin D1 and CDK4, leading to cell cycle arrest in the G2/M phase .
Cell LineIC50 Value (µM)Mechanism
MCF7<10Apoptosis induction, cell cycle arrest
HeLa15Caspase activation

Anti-inflammatory Activity

The anti-inflammatory effects of this chalcone have also been documented:

  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
  • Nitric Oxide Production : The compound has demonstrated significant inhibition of nitric oxide production in RAW 264.7 macrophage cells, indicating its potential use in treating inflammatory disorders .
ParameterResult
NO InhibitionIC50 = 20 µM
TNF-α InhibitionSignificant reduction

Antimicrobial Activity

Chalcones are also noted for their antimicrobial properties:

  • Bacterial Strains Tested : The compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

  • Study on Breast Cancer Cells :
    In a study evaluating the effects on MCF7 cells, it was found that treatment with this compound led to a significant reduction in cell viability with an IC50 value below 10 µM. Flow cytometry analysis confirmed increased apoptosis markers such as PARP cleavage .
  • Anti-inflammatory Effects in Macrophages :
    Another study assessed the compound's ability to inhibit NO production in RAW 264.7 cells. The results indicated a concentration-dependent reduction in NO levels, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Key Considerations :

  • Substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) may reduce reaction yields compared to chloro analogs. Adjust stoichiometry or catalyst loading accordingly .

Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

Basic Research Question
A multi-technique approach is essential:

  • IR Spectroscopy : Confirms the α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; C=C ~1600 cm⁻¹) .

  • NMR (¹H/¹³C):

    • ¹H NMR: Doublets for vinyl protons (δ 7.5–8.0 ppm, J = 15–16 Hz, E-configuration) .
    • Methoxy protons appear as a singlet (~δ 3.8 ppm) .
  • XRD : Resolves E-configuration and dihedral angles between aromatic rings. Example parameters from analogs:

    ParameterExperimental (XRD)DFT Calculated
    C=O Bond Length (Å)1.2241.230
    C=C Bond Length (Å)1.4521.448
    Dihedral Angle (°)12.311.8
    Data derived from similar chalcones .

How do DFT calculations compare with experimental data in predicting electronic properties?

Advanced Research Question
DFT studies (e.g., B3LYP/6-311G**) validate experimental findings and predict reactivity:

  • HOMO-LUMO Gap : Correlates with chemical stability. For a dichloro analog, ΔE = 4.12 eV (DFT) vs. 4.08 eV (UV-Vis) .
  • Global Reactivity Descriptors :
    • Electrophilicity Index (ω): Higher values indicate greater electrophilic character (e.g., ω = 1.98 eV for a fluorophenyl chalcone) .
  • UV-Vis λmax : DFT-predicted λmax (328 nm) aligns with experimental data (330 nm) .

Q. Methodological Insight :

  • Use Gaussian 09 or ORCA for simulations. Compare Mulliken charges with NMR chemical shifts to validate electron distribution .

What methodologies are used to assess antimicrobial activity, and how do structural modifications influence efficacy?

Advanced Research Question
In vitro assays :

  • Agar Dilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Disc Diffusion : Measure inhibition zones (e.g., 12–15 mm for 100 µg/disc) .

Q. Structure-Activity Relationship (SAR) :

  • Fluorine’s electronegativity enhances membrane penetration vs. chloro analogs.
  • Methoxy groups at meta positions may reduce activity due to steric hindrance .

How can crystallographic data resolve discrepancies between theoretical and experimental bond parameters?

Advanced Research Question
Single-crystal XRD provides definitive structural validation:

  • Bond Length/Angle Discrepancies : For a dichloro analog, DFT overestimates C-Cl bond length by 0.02 Å vs. XRD .
  • Packing Analysis : Intermolecular C–H···O interactions stabilize the crystal lattice, explaining discrepancies in dipole moment calculations .

Q. Protocol :

  • Use SHELX or OLEX2 for refinement. Deposit data to CCDC (e.g., CCDC 1988019 for related structures) .

What strategies are employed to evaluate nonlinear optical (NLO) properties, and what molecular features enhance NLO response?

Advanced Research Question
Experimental Methods :

  • Z-Scan Technique : Measures third-order nonlinear susceptibility (e.g., χ⁽³⁾ = 2.1 × 10⁻¹² esu for fluorophenyl chalcones) .
  • Hyper-Rayleigh Scattering : Quantifies second-order response (β = 8.7 × 10⁻³⁰ esu) .

Q. Design Strategies :

  • Electron-withdrawing groups (e.g., -F) and π-conjugation length enhance hyperpolarizability.
  • Planar molecular geometry (dihedral angle < 15°) maximizes charge transfer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

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